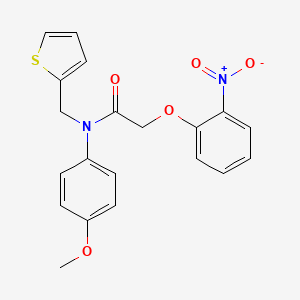![molecular formula C20H19N3O3 B11342333 N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11342333.png)
N-[4-(acetylamino)phenyl]-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-DIMETHYLPHENYL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 1,2-oxazole ring, which is fused with a carboxamide group, and substituted with 3,4-dimethylphenyl and 4-acetamidophenyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHYLPHENYL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Substitution Reactions:
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the oxazole derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-DIMETHYLPHENYL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(3,4-DIMETHYLPHENYL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(3,4-DIMETHYLPHENYL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1,2-oxazole-3-carboxamide: A simpler analog with a phenyl group instead of the 3,4-dimethylphenyl and 4-acetamidophenyl groups.
N-(4-Acetamidophenyl)-1,2-oxazole-3-carboxamide: An analog with only the 4-acetamidophenyl group.
5-(3,4-Dimethylphenyl)-1,2-oxazole-3-carboxamide: An analog with only the 3,4-dimethylphenyl group.
Uniqueness
The uniqueness of 5-(3,4-DIMETHYLPHENYL)-N-(4-ACETAMIDOPHENYL)-1,2-OXAZOLE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the 3,4-dimethylphenyl and 4-acetamidophenyl groups enhances its potential for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C20H19N3O3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-5-(3,4-dimethylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H19N3O3/c1-12-4-5-15(10-13(12)2)19-11-18(23-26-19)20(25)22-17-8-6-16(7-9-17)21-14(3)24/h4-11H,1-3H3,(H,21,24)(H,22,25) |
InChI Key |
ZHFTVKMSGXLSDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethyl-3-pentanyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)acetamide](/img/structure/B11342255.png)
![N-(4-fluorophenyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11342261.png)
![1-(benzylsulfonyl)-N-{2-[(3-methylbenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11342273.png)
![(5Z)-1-benzyl-5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11342277.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B11342283.png)
![N-(2-bromophenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11342289.png)
![5-chloro-2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11342291.png)
![3-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B11342297.png)
![1-(benzylsulfonyl)-N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}piperidine-4-carboxamide](/img/structure/B11342300.png)
![3-ethoxy-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11342307.png)
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B11342322.png)
![benzyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B11342329.png)
![N-(4-fluorophenyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11342341.png)

